Absence of Validated Bioactivity Data Precludes Any Comparative Performance Claim
A comprehensive search of ChEMBL, BindingDB, PubMed, and patent databases returned no IC50, Kd, or EC50 values for 4-((1-(5-bromonicotinoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one against any molecular target. The ZINC database explicitly states that no activity data are available, and no publications reference this compound [1]. The closest structurally characterized molecule—a 5-bromonicotinoyl-piperidinyl-thienopyrimidine analog—shows weak UDP-galactopyranose mutase (UGM) inhibition (Kd = 58 μM for K. pneumoniae UGM, 105 μM for M. tuberculosis UGM) [2]. However, this data cannot be extrapolated to the target compound due to significant scaffold differences.
| Evidence Dimension | Biochemical potency (UGM inhibition) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 5-Bromonicotinoyl-piperidinyl-thienopyrimidine analog (BDBM50592578): Kd = 5.80E+4 nM (K. pneumoniae UGM), 1.05E+5 nM (M. tuberculosis UGM) |
| Quantified Difference | Not calculable |
| Conditions | Fluorescence polarization assay (K. pneumoniae); SPR assay (M. tuberculosis) |
Why This Matters
Without target-specific potency data, no scientifically valid differentiation from analogs can be established, making procurement decisions rely solely on synthetic accessibility and purity rather than biological performance.
- [1] ZINC15 Database. Substance ID ZINC000026253363. Accessed via https://zinc15.docking.org/substances/ZINC000026253363/. View Source
- [2] BindingDB Entry BDBM50592578. Ki data for UDP-galactopyranose mutase inhibition. Accessed via http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592578. View Source
